AG-490

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AG-490, also known as AG490, is a synthetic compound that belongs to the tyrphostin family. Tyrphostins are known for their ability to inhibit protein tyrosine kinases, which play a crucial role in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and autoimmune disorders .

科学研究应用

AG-490 has a wide range of scientific research applications, including:

作用机制

Target of Action

AG-490 primarily targets the Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) . It also inhibits the Epidermal Growth Factor Receptor (EGFR) and ErbB2 . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It inhibits the autokinase activity of JAK3 and tyrosine phosphorylation and DNA binding of signal transducer and activator of transcription 5a and 5b (STAT5a/b) . It also inhibits the EGFR target and JAK2 activity .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the JAK/STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . It also inhib

生化分析

Biochemical Properties

Tyrphostin B42 is an inhibitor of several tyrosine kinases, including EGFR (epidermal growth factor receptor), HER2 (human epidermal growth factor receptor 2), JAK2 (Janus kinase 2), and JAK3 (Janus kinase 3) . It does not inhibit LCK, LYN, BTK, SYK, or SRC tyrosine kinases . The inhibition of these kinases by Tyrphostin B42 can affect various biochemical reactions in the cell, altering the activity of enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Tyrphostin B42 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the proliferation of certain cancer cell lines , and induce programmed cell death in acute lymphoblastic leukemia pre-B cells . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tyrphostin B42 exerts its effects by inhibiting the activation of certain tyrosine kinases, which in turn affects downstream signaling pathways . For example, it can inhibit the JAK2/STAT3 signaling pathway, leading to downregulation of STAT3-downstream target genes . This can result in changes in gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

Over time, the effects of Tyrphostin B42 can change in laboratory settings. For instance, it has been shown to suppress RANKL-induced osteoclastogenesis in RAW264.7 cells . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tyrphostin B42 can vary with different dosages in animal models . For example, in a study on NOD mice, a model for type 1 diabetes, treatment with Tyrphostin B42 significantly inhibited the development of the disease

Metabolic Pathways

Tyrphostin B42 is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AG-490 involves the reaction of methyl cyanoacetate with benzylamine at 100°C to form N-benzyl cyanoacetamide. This intermediate is then condensed with 3,4-dihydroxybenzaldehyde in the presence of sodium hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

化学反应分析

Types of Reactions

AG-490 undergoes various chemical reactions, including:

Oxidation: This compound can act as an antioxidant, opposing oxidation reactions brought about by dioxygen or peroxides.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Reagents such as halogens and nucleophiles are commonly used under controlled conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted analogs .

相似化合物的比较

Similar Compounds

Tyrphostin AG538: Another member of the tyrphostin family, known for its ability to inhibit the prokaryotic ubiquitin-like protein proteasome system in Mycobacterium tuberculosis.

Tyrphostin AG490: Similar to AG-490, AG490 is also an inhibitor of epidermal growth factor receptor and Janus kinase 2.

Uniqueness

This compound is unique due to its specific inhibition of the Janus kinase 2 and STAT3 pathways, making it particularly effective in cancer and autoimmune disorder research. Its ability to modulate these critical signaling pathways sets it apart from other tyrphostins .

属性

CAS 编号 |

134036-52-5 |

|---|---|

分子式 |

C18H16N2O3 |

分子量 |

308.3 g/mol |

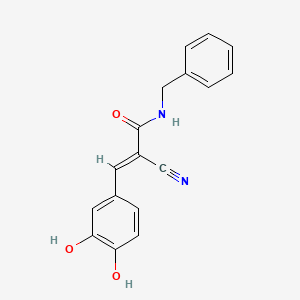

IUPAC 名称 |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

InChI |

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23) |

InChI 键 |

ZZQHNBGRWRQWFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

规范 SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

同义词 |

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide; Tyrphostin B 42; |

产品来源 |

United States |

Q1: What is the primary target of AG-490?

A1: this compound is a tyrosine kinase inhibitor, primarily known to target Janus kinase 2 (JAK2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with JAK2?

A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain and preventing its phosphorylation. [, , , ]

Q3: What are the downstream effects of JAK2 inhibition by this compound?

A3: Inhibition of JAK2 by this compound disrupts the JAK/STAT signaling pathway. This leads to the inhibition of phosphorylation and activation of downstream signaling molecules, including STAT proteins (primarily STAT3, but also STAT1 and STAT5), as well as other signaling pathways like MAPK and PI3K/Akt. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the cellular consequences of inhibiting the JAK/STAT pathway by this compound?

A4: Inhibition of the JAK/STAT pathway by this compound affects various cellular processes, including:

- Reduced cell proliferation: this compound inhibits the proliferation of various cell types, including cancer cells, T cells, and fibroblasts. [, , , , , , , , ]

- Induction of apoptosis: this compound promotes apoptosis in various cell types, including cancer cells and cardiomyocytes. [, , , , , , , ]

- Decreased cytokine production: this compound inhibits the production of pro-inflammatory cytokines, such as IFN-γ and IL-5. [, , , ]

- Reduced inflammation: this compound attenuates inflammation in models of allergic airway inflammation and diabetic vascular complications. [, , , ]

- Modulation of gene expression: this compound affects the expression of various genes involved in cell growth, survival, and inflammation. [, , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H13N2O3, and its molecular weight is 281.28 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: Spectroscopic data, such as NMR and mass spectrometry, for this compound can be found in the literature and from chemical suppliers.

Q7: What is the stability of this compound under various conditions?

A7: Information regarding this compound stability under various conditions (temperature, pH, light) can be found in the literature and manufacturer's information.

Q8: What are the recommended storage conditions for this compound?

A8: Specific storage conditions, such as temperature and light sensitivity, for this compound are detailed in the product information sheet provided by chemical suppliers.

Q9: Does this compound have catalytic properties?

A9: this compound is not known to possess catalytic properties. It acts as an inhibitor by binding to its target, JAK2, rather than catalyzing a chemical reaction.

Q10: Have computational studies been conducted on this compound?

A10: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to understand the binding mode of this compound to JAK2 and other kinases. []

Q11: How do modifications to the this compound structure affect its activity?

A11: Structural modifications of this compound can alter its potency, selectivity, and pharmacokinetic properties. Specific SAR studies are necessary to determine the impact of individual modifications.

Q12: What are the formulation strategies used to improve this compound stability or bioavailability?

A12: Research on different formulations for this compound, including nanoparticles or other delivery systems, might be available in the literature to enhance its solubility, stability, and bioavailability.

Q13: In which in vitro models has this compound shown efficacy?

A13: this compound has shown efficacy in various in vitro models, including:

- Cancer cell lines: this compound inhibits the proliferation and induces apoptosis in various cancer cell lines, including prostate cancer cells and pancreatic cancer cells. [, , , , ]

- Primary cell cultures: this compound inhibits T cell proliferation, eosinophil recruitment, and cytokine production in primary cell cultures. [, , , , ]

Q14: What are the key findings from in vivo studies using this compound?

A14: In vivo studies have demonstrated the efficacy of this compound in various animal models, including:

- Tumor growth inhibition: this compound inhibits tumor growth in mouse models of myeloma and pancreatic cancer. [, ]

- Prevention of allergic airway inflammation: this compound attenuates antigen-induced eosinophil recruitment into the airways of sensitized mice. []

- Attenuation of diabetic complications: this compound prevents the development of diabetic vascular complications in rats. []

- Cardioprotection: this compound protects against myocardial ischemia-reperfusion injury in rat models. [, , , ]

Q15: Are there any known resistance mechanisms to this compound?

A15: Resistance mechanisms to this compound can develop, although specific mechanisms may vary depending on the cell type and context. Some potential mechanisms include mutations in JAK2 or activation of alternative signaling pathways. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。